molecular formula C10H16O B14279346 3,7-Dimethylocta-2,4-dienal CAS No. 137046-94-7

3,7-Dimethylocta-2,4-dienal

Cat. No.: B14279346
CAS No.: 137046-94-7
M. Wt: 152.23 g/mol
InChI Key: VVIABXRTIAZQSI-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,4-dienal, also known as citral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a pale yellow liquid with a strong lemon odor, commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena. Citral is widely used in the flavor and fragrance industries due to its pleasant citrus scent.

Synthetic Routes and Reaction Conditions:

    Isomerization of Geraniol and Nerol: Citral can be synthesized through the isomerization of geraniol and nerol, which are naturally occurring alcohols found in essential oils. This process typically involves acid-catalyzed dehydration.

    Oxidation of Citronellal: Another method involves the oxidation of citronellal, a monoterpenoid found in citronella oil. This reaction can be catalyzed by various oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, citral is often produced via the pyrolysis of β-pinene, a component of turpentine oil. This method involves heating β-pinene to high temperatures in the presence of a catalyst, resulting in the formation of citral along with other by-products.

Types of Reactions:

    Oxidation: Citral can undergo oxidation to form citral oxide, a compound used in the synthesis of various pharmaceuticals and fragrances.

    Reduction: Reduction of citral can yield citronellal, which is a key intermediate in the production of menthol.

    Addition Reactions: Citral can participate in addition reactions with nucleophiles such as hydrogen cyanide to form cyanohydrins, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for isomerization, metal catalysts for hydrogenation.

Major Products:

    Citral Oxide: Formed through oxidation.

    Citronellal: Formed through reduction.

    Cyanohydrins: Formed through addition reactions.

Scientific Research Applications

Chemistry: Citral is used as a starting material in the synthesis of various organic compounds, including vitamins A and E, ionones, and methylionones, which are important in the fragrance industry.

Biology: In biological research, citral is studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in natural preservatives and antimicrobial agents.

Medicine: Citral has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies have shown that citral can induce apoptosis in cancer cells and reduce inflammation in animal models.

Industry: In the industrial sector, citral is a key ingredient in the production of flavors and fragrances. It is also used in the manufacture of cleaning products, cosmetics, and personal care items due to its pleasant lemon scent.

Mechanism of Action

Citral exerts its effects through various molecular targets and pathways. In antimicrobial applications, citral disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, citral inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In anticancer applications, citral induces apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

    Geraniol: An alcohol with a similar structure to citral, used in fragrances and as a flavoring agent.

    Nerol: Another alcohol isomeric with geraniol, also used in the fragrance industry.

    Citronellal: A reduction product of citral, used in the synthesis of menthol and as a fragrance component.

Uniqueness of Citral: Citral is unique due to its strong lemon odor and its versatility in various chemical reactions. Unlike geraniol and nerol, which are primarily used for their fragrance properties, citral’s ability to undergo oxidation and reduction reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

CAS No.

137046-94-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,7-dimethylocta-2,4-dienal

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4,6-9H,5H2,1-3H3

InChI Key

VVIABXRTIAZQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=CC=O)C

Origin of Product

United States

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